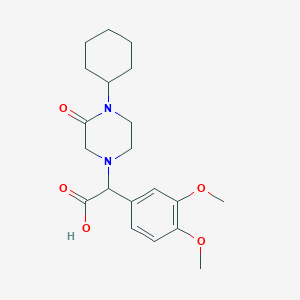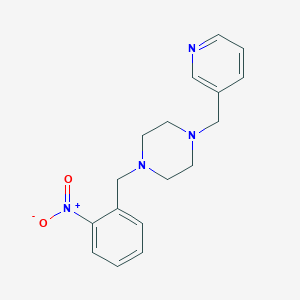![molecular formula C13H11NO7 B5668763 2,2-dimethyl-5-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]-1,3-dioxane-4,6-dione](/img/structure/B5668763.png)
2,2-dimethyl-5-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]-1,3-dioxane-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
- The synthesis of 2,2-dimethyl-5-(5′-R-hetarylidene)-1,3-dioxane-4,6-diones, including the target compound, involves examining structure–activity relationships. Furyl and thienyl derivatives possess neurotropic activity, indicating the significance of the substituent's nature on biological activity (Lukevics, Ignatovich, & Shestakova, 2003).
Molecular Structure Analysis
- Studies on similar compounds, such as 5-[3-(4-methylphenyl)-2-propenylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione, have revealed detailed insights into their molecular structures, including crystal packing and hydrogen bonding patterns, which can influence the compound's reactivity and properties (Low et al., 2002).
Chemical Reactions and Properties
- The ring-opening reactions of related compounds with cyclic secondary amines have been explored, demonstrating the compound's reactivity towards nucleophiles and its potential for further functionalization (Šafár̆ et al., 2000).
Physical Properties Analysis
- Physical properties such as crystal structure and conformation are crucial for understanding the compound's behavior in solid state and its potential applications. For instance, the crystal structure of 5-(4-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione provides insights into weak intermolecular C-H···O hydrogen bonds that stabilize the crystal structure (Zeng, 2014).
Chemical Properties Analysis
- The chemical properties, such as reactivity towards different reagents and conditions, are critical for the compound's applications. For example, the reaction of 2,2-dimethyl-5-(5-R-furfurylidene)-1,3-dioxane-4,6-diones with sodium borohydride highlights the selective hydrogenation of the exocyclic double bond, shedding light on the compound's chemical behavior (Krapivin et al., 1989).
Propiedades
IUPAC Name |
2,2-dimethyl-5-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO7/c1-13(2)20-11(15)9(12(16)21-13)5-3-4-8-6-7-10(19-8)14(17)18/h3-7H,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIELVBZACDOAGX-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC=CC2=CC=C(O2)[N+](=O)[O-])C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC(=O)C(=C/C=C/C2=CC=C(O2)[N+](=O)[O-])C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-acetyl-N-[(3R*,4S*)-4-isopropyl-1-(2-pyrazinyl)-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5668680.png)

![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methylbenzamide](/img/structure/B5668691.png)


![4-phenyl-2-(trifluoromethyl)pyrimido[1,2-a]benzimidazole](/img/structure/B5668722.png)
![2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5668728.png)
![N,N-dimethyl-3-{2-[1-(3-methyl-4-pyridinyl)-4-piperidinyl]-1H-imidazol-1-yl}-1-propanamine](/img/structure/B5668736.png)
![3-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyridine](/img/structure/B5668743.png)


![1-{3-[(2-methylpyrido[2,3-d]pyrimidin-4-yl)amino]propyl}pyrrolidin-2-one](/img/structure/B5668771.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B5668775.png)
![3,4-dihydroisoquinolin-2(1H)-yl{4-[(morpholin-4-ylcarbonyl)amino]phenyl}acetic acid](/img/structure/B5668783.png)